N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide
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Description
N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C26H29N3O4 and its molecular weight is 447.535. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethylphenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that may contribute to various pharmacological effects, including enzyme inhibition and receptor modulation.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The pyran ring may also play a role in modulating enzymatic activities, possibly through inhibition or competitive binding.
1. Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of piperazine have shown significant activity against various bacterial strains, suggesting that this compound may possess comparable effects .
2. Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by studies on related pyrazole derivatives, which have demonstrated significant inhibition of cyclooxygenase (COX) enzymes. For example, compounds with similar scaffolds have shown IC50 values as low as 0.011 μM against COX-II, indicating strong anti-inflammatory activity .
3. Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical for cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperazine structure significantly enhanced antibacterial activity, leading to the hypothesis that this compound could similarly improve antimicrobial potency.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
N-(3,5-dimethylphenyl)-2... | Hypothetical | TBD |
Case Study 2: Anti-inflammatory Activity
In a comparative study of COX inhibitors, several compounds were screened for their ability to inhibit COX-I and COX-II enzymes. The findings revealed that certain derivatives exhibited selective COX-II inhibition with minimal ulcerogenic effects.
Compound | COX-I IC50 (µM) | COX-II IC50 (µM) | Selectivity Ratio |
---|---|---|---|
Celecoxib | 0.4 | 0.1 | 4 |
N-(3,5-dimethylphenyl)-2... | TBD | TBD | TBD |
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4/c1-19-12-20(2)14-21(13-19)27-26(31)18-33-25-17-32-23(15-24(25)30)16-28-8-10-29(11-9-28)22-6-4-3-5-7-22/h3-7,12-15,17H,8-11,16,18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWDNELBZNYOEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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